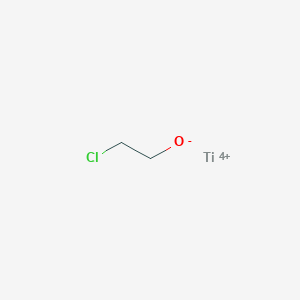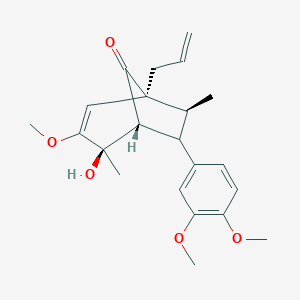
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis The synthesis of oxazole derivatives often involves strategies that allow for the introduction of various substituents onto the oxazole ring, thereby modifying its chemical and physical properties for desired applications. For instance, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was synthesized and characterized, indicating the versatility of oxazole synthesis methods (Marjani, 2013).
Molecular Structure Analysis The molecular structure of oxazole derivatives is crucial for their chemical behavior and interaction with other molecules. The crystal structure analysis provides insights into the arrangement of atoms, bond lengths, angles, and potential for intermolecular interactions. Such analyses are essential for understanding the reactivity and stability of these compounds.
Chemical Reactions and Properties Oxazole derivatives participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. Ethyl oxazole-4-carboxylate, for example, has been utilized in regiocontrolled alkenylation, benzylation, and alkylation reactions, showcasing the compound's versatility as a synthetic intermediate (Hodgetts & Kershaw, 2002).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Efficient Synthesis Techniques : Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate has been synthesized efficiently using solvent-free conditions. This process involves reactions between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole (Yavari et al., 2008).
Crystal Structure Analysis : The crystal structure of related compounds, such as ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C- yl)-1,2,3-triazole-5-carboxylate, has been studied, showing no unusual bond lengths or angles and variations in the degree of rotation around methylene C atoms (Horton et al., 1997).
Chemical Modifications and Derivatives
Chiral 2-Aminoalkyloxazole-4-carboxylates : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, can be N-acylated by various natural and synthetic phthalimidylamino acids in the presence of carbodiimides. These N-acylated products form oxazoles under specific conditions, providing useful derivatives without significant racemization (Cox et al., 2003).
Antimicrobial Activity of Derivatives : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, has been synthesized and modified for antimicrobial activities against various bacterial and fungal strains. This highlights the potential of ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate derivatives in antimicrobial applications (Desai et al., 2019).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be flammable, toxic, or corrosive. Safety data sheets (SDS) provide information on the hazards associated with a specific compound and recommendations for handling and storage .
Propriétés
IUPAC Name |
ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-13-10(12)9-6-8(14-11-9)5-7(2)3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNLTWQLWBVTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548587 | |
| Record name | Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |
CAS RN |
110578-27-3 | |
| Record name | Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)




![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)


![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)

